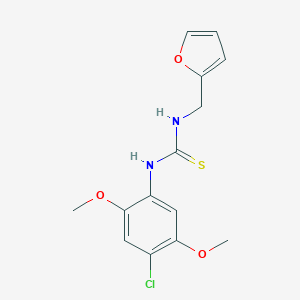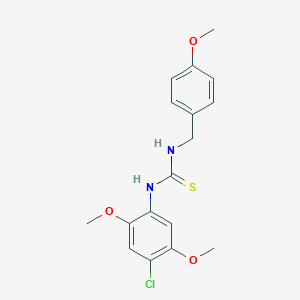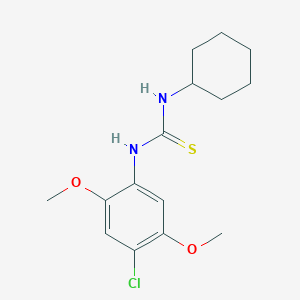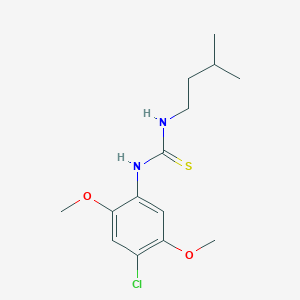![molecular formula C16H15N5O B216525 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. The compound is a cyclopenta[d]pyrimidinone derivative and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been found to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in medical research. However, the limitations of the compound include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. One potential direction is to study the compound's effectiveness in treating other neurodegenerative diseases, such as Huntington's disease. Another direction is to investigate the compound's potential as an anti-cancer agent in human trials. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a promising compound that has shown potential in the treatment of various diseases. The compound's stability, low cost, and pharmacological properties make it an attractive target for future research. However, more studies are needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylquinazoline-2-amine with cyclopentanone in the presence of a catalyst to produce the desired compound.
Applications De Recherche Scientifique
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
|---|---|
Formule moléculaire |
C16H15N5O |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N5O/c1-9-10-5-2-3-7-12(10)18-15(17-9)21-16-19-13-8-4-6-11(13)14(22)20-16/h2-3,5,7H,4,6,8H2,1H3,(H2,17,18,19,20,21,22) |
Clé InChI |
QOPNCMPBNBPZEY-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
SMILES canonique |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C4=C(N3)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)


![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)






